1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-10(2,3)15-9(14)11(8(12)13)6-4-5-7-11/h4-5H,6-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAVTKUGXSBXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635318-61-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid typically involves the following steps:
Starting Material: Cyclopent-3-ene-1-carboxylic acid.
Protection of Carboxylic Acid: The carboxylic acid group is protected using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at low temperatures (0-5°C) to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclopent-3-ene-1-carboxylic acid are reacted with tert-butyl chloroformate in the presence of a base.
Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors may be employed.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other functional groups using nucleophiles.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Acidic Conditions: Hydrolysis of the Boc group is typically carried out using strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Oxidizing and Reducing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Free Carboxylic Acid: Hydrolysis of the Boc group yields cyclopent-3-ene-1-carboxylic acid.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of novel drug candidates and bioactive molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the carboxylic acid functionality during various chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid
- CAS Number : 635318-61-5
- Molecular Formula : C₁₁H₁₄O₄ (based on structural analysis)
- Hazards : Classified under GHS as acute oral toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (Category 3) .
Applications :
Primarily used as a laboratory chemical and intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. Its bicyclic structure with a reactive cyclopentene ring and tert-butoxycarbonyl (Boc) group makes it valuable for stereoselective reactions .
Comparison with Similar Compounds
The compound belongs to a class of bicyclic carboxylic acids with tert-butoxycarbonyl (Boc) protecting groups. Below is a comparative analysis with structurally analogous derivatives:
Structural and Functional Comparison
Reactivity and Stability
- Boc Deprotection: Compared to amino-protected analogs (e.g., 3-[(tert-Butoxycarbonyl)amino] derivatives), the parent compound lacks an amino group, making it less prone to acid-catalyzed Boc cleavage .
- Steric Effects : Compounds with bulky substituents (e.g., isopropyl or methoxyethyl groups) exhibit slower reaction kinetics in esterification or amidation .
Physicochemical Properties
Note: Critical data (e.g., melting point, logP) are unavailable for most compounds due to proprietary restrictions .
Research Findings and Industrial Relevance
- Patent Activity : Derivatives of this compound are frequently cited in European patents for antiviral and anticancer agents. For example, hydrogenated analogs are key intermediates in synthesizing cyclopentane-based protease inhibitors .
- Safety Profile: Unlike amino-substituted analogs (e.g., 1-(tert-Butylsulfamoyl)cyclobutane-1-carboxylic acid), the parent compound lacks sulfonamide groups, reducing nephrotoxicity risks .
Biological Activity
1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid is a compound with significant potential in the field of organic synthesis and biological applications. This article delves into its biological activity, focusing on its interactions with enzymes and proteins, as well as its implications for therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclopentene ring along with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is crucial for selective reactions, making this compound a valuable intermediate in organic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 213316-20-2 |
| Purity | 97% |
Enzyme Interactions
Research indicates that 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid exhibits notable biological activity, particularly in enzyme interactions. Its unique structure allows it to participate in various biochemical pathways, potentially influencing enzyme catalysis and protein binding.
Case Study 1: Enzyme Catalysis
In a study examining the catalytic properties of this compound, it was found to enhance the activity of specific enzymes involved in metabolic pathways. The presence of the Boc group facilitates selective deprotection under acidic conditions, allowing for further reactions that are critical for multi-step synthesis processes.
Protein Binding Studies
The compound's ability to interact with proteins has been a focal point of research. Interaction studies have shown that it can bind to specific protein sites, potentially altering their function.
Case Study 2: Protein Modifications
In vitro experiments demonstrated that 1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid could modify protein structures, leading to changes in activity. This property may have implications for drug design and development, particularly in creating targeted therapies.
Therapeutic Applications
Given its biological activity, this compound is being explored for various therapeutic applications. Its potential as a building block for drug development is significant due to its ability to selectively interact with biological molecules.
Table 2: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Antitumor Activity | Possible use in developing anticancer agents |
| Enzyme Modulation | Targeting specific metabolic pathways |
| Protein Interaction | Modifying protein functions for therapeutic effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
